Patchouli alcohol

Descripción general

Descripción

Patchouli alcohol, also known as patchoulol, is a sesquiterpene alcohol found in the essential oil of the patchouli plant (Pogostemon cablin Benth). This compound is known for its distinctive earthy and woody aroma, making it a valuable ingredient in the fragrance industry. This compound has been used in traditional Chinese medicine for its therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Patchouli alcohol can be synthesized through various methods. One common approach involves the fermentation of metabolic engineering Escherichia coli strains. This method utilizes recombinant bacteria capable of producing patchoulialcohol through high-efficiency fermentation . Another synthetic route involves the use of sesquiterpene synthases, which catalyze the formation of patchoulialcohol from farnesyl diphosphate .

Industrial Production Methods

Industrial production of patchoulialcohol typically involves the extraction of essential oil from the patchouli plant, followed by purification processes to isolate the compound. The essential oil is obtained through steam distillation of the plant material, and patchoulialcohol is then separated using techniques such as fractional distillation and chromatography .

Análisis De Reacciones Químicas

Transformation Reactions

PA undergoes acid-catalyzed rearrangements under physiological and laboratory conditions.

2.1. Conversion to β-Patchoulene (β-PAE)

-

Gastric Juice : PA transforms into β-PAE in acidic environments (e.g., rat gastric juice, pH 1.5–2.0).

Stability and Degradation

PA’s stability under acidic conditions is critical for its bioavailability. For example:

-

pH Sensitivity : At pH 2.5 (simulated gastric juice), 7.42% of PA converts to β-PAE, suggesting limited transformation in atrophic gastritis .

Biochemical Interactions

While not a direct chemical reaction, PA’s metabolic fate impacts its pharmacological effects. For instance:

-

Gastroprotective Activity : β-PAE (a metabolite) exhibits superior anti-ulcerogenic effects compared to PA itself, reducing ethanol-induced gastric injury .

-

Antioxidant Properties : PA modulates ROS (reactive oxygen species) and lipid peroxidation in gastric mucosa .

Analytical Data

| Property | Value | Source |

|---|---|---|

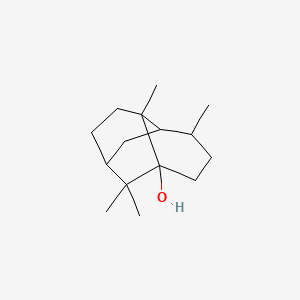

| Molecular Formula | C₁₅H₂₆O | |

| Molecular Weight | 222.3663 g/mol | |

| IUPAC Name | Tricyclo[5.3.1.0³,⁸]undecan-3-ol | |

| CAS Registry Number | 5986-55-0 |

Aplicaciones Científicas De Investigación

Health Benefits

Patchouli alcohol exhibits a range of biological activities that contribute to its potential as a therapeutic agent. Key applications include:

- Anti-inflammatory Effects : this compound has shown promising anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Studies indicate that it can reduce inflammation markers in animal models, suggesting its utility in managing inflammatory diseases .

- Anti-cancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells, including melanoma. It affects cell cycle regulation and promotes apoptosis in cancer cells, which positions it as a potential adjunct in cancer therapy .

- Antiviral Activity : this compound has demonstrated effectiveness against various strains of the influenza virus. It inhibits viral replication and may block viral entry into host cells, indicating its potential as an antiviral agent .

- Metabolic Health : Studies have shown that this compound can reduce adipogenesis and fat accumulation in obesity models. It modulates key metabolic pathways and may serve as a natural remedy for obesity-related disorders .

Cosmetic Applications

This compound is also widely used in cosmetics due to its pleasant fragrance and skin benefits:

- Skin Care Products : Its anti-inflammatory and antioxidant properties make it an attractive ingredient for formulations aimed at reducing skin irritation and promoting skin health. Studies indicate that it can protect against UV-induced skin aging .

Case Studies

Several studies have documented the applications of this compound across various domains:

Mecanismo De Acción

Patchouli alcohol exerts its effects through various molecular targets and pathways. For example, it has been shown to inhibit the activity of neuraminidase, an enzyme involved in the release of influenza virus particles from infected cells . Additionally, patchoulialcohol can modulate the expression of pro-inflammatory cytokines and enhance the integrity of the intestinal epithelial barrier, contributing to its anti-inflammatory and protective effects .

Comparación Con Compuestos Similares

Patchouli alcohol is unique among sesquiterpene alcohols due to its distinctive aroma and diverse biological activities. Similar compounds include:

β-Patchoulene: Another sesquiterpene found in patchouli oil, known for its antimicrobial properties.

Patchoulene Epoxide: An oxidized derivative of patchoulialcohol with potential therapeutic applications.

Pogostone: A compound with antimicrobial and anti-inflammatory effects, also found in patchouli oil.

This compound stands out due to its broad range of applications and its significant presence in the fragrance industry.

Propiedades

Fórmula molecular |

C15H26O |

|---|---|

Peso molecular |

222.37 g/mol |

Nombre IUPAC |

2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol |

InChI |

InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3 |

Clave InChI |

GGHMUJBZYLPWFD-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O |

SMILES canónico |

CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.